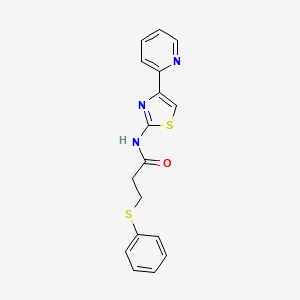

3-(phenylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

3-phenylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c21-16(9-11-22-13-6-2-1-3-7-13)20-17-19-15(12-23-17)14-8-4-5-10-18-14/h1-8,10,12H,9,11H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNWPHSYWNJGBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(phenylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide typically involves the reaction of 3-(phenylthio)propanoic acid with 4-(pyridin-2-yl)thiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

3-(phenylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The pyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., Pd/C and hydrogen gas), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(phenylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is being investigated for its potential use as a therapeutic agent due to its ability to interact with specific molecular targets.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can result in the inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .

Comparison with Similar Compounds

Thioether vs. Aryl/Furan Substituents

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31, ) :

Replaces the phenylthio group with a furan-2-yl moiety. This compound exhibits potent KPNB1 (karyopherin β1) inhibition and anticancer activity, suggesting that electron-rich heterocycles (furan) enhance target engagement in nuclear transport pathways. The fluorophenyl-thiazole group may improve metabolic stability compared to the pyridinyl-thiazole in the target compound .3-(Benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide (Compound 13, ) :

Substitutes the phenylthio group with a benzyloxy chain. Bioactivity scores (0 for all tested parameters) indicate reduced efficacy compared to analogs with sulfur or heteroaromatic substituents, highlighting the critical role of sulfur in activity .

Halogenated and Nitro-Substituted Derivatives

- 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide (Compound 10, ): Incorporates a chlorophenyl-thiazole and indole group. The indole moiety may mimic tryptophan residues in enzyme active sites .

- 3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-propanamide (Reference Compound P10, ): Features a difluorocyclopropylthio group.

Modifications to the Thiazole-Pyridine Core

Imidazole-Pyridine Hybrids

- 3-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (Compound 190, ) :

Replaces the thiazole with an imidazole ring. This modification shifts activity toward CK1δ kinase inhibition (IC₅₀ < 100 nM), demonstrating that imidazole-based cores favor kinase selectivity over thiazole derivatives .

Extended Heterocyclic Systems

- N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide () :

Integrates a benzothiazole and triazolopyridine system. The extended π-conjugation may improve DNA intercalation or topoisomerase inhibition, though increased molecular weight (>500 Da) could reduce bioavailability .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Sulfur-containing analogs (e.g., phenylthio, methylthio) resist oxidative metabolism better than furan or indole derivatives .

- Solubility : Pyridine-thiazole hybrids generally exhibit moderate aqueous solubility (1–10 µM), necessitating formulation optimization for in vivo applications .

Q & A

Q. What are the critical steps and reagents for synthesizing 3-(phenylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide with high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the thiazole-2-amine core and subsequent coupling with a phenylthio-propanamide moiety. Key reagents include thiol-containing precursors (e.g., phenylthiol derivatives), coupling agents like EDCI/HOBt, and catalysts such as triethylamine. Temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., DMF for polar intermediates) are critical to minimize side reactions. Purity is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with final yields optimized by recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the connectivity of the thiazole, pyridine, and propanamide groups. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) and elemental analysis validate empirical formulas. Purity >95% is typically ensured via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer : SAR studies should systematically modify substituents on the phenylthio, pyridinyl, and thiazole moieties. For example:

- Phenylthio group : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity.

- Pyridinyl ring : Explore substituents at the 4-position (e.g., -CH₃, -OCH₃) to influence π-π stacking with target proteins.

- Thiazole core : Replace sulfur with selenium to assess redox activity impacts.

Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (AutoDock Vina) can prioritize synthetic targets. Evidence from analogs shows that 4-fluorophenyl substitutions improve binding affinity to kinase targets .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., ATP concentration in kinase assays) or compound purity. To address this:

- Standardize protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Replicate synthesis : Verify purity via orthogonal methods (e.g., HPLC + LC-MS).

- Meta-analysis : Compare data across studies using tools like Prism to identify outliers. For example, conflicting IC₅₀ values for kinase inhibition may stem from differences in protein isoforms or buffer pH .

Q. How can computational methods predict and validate the binding interactions of this compound with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-protein interactions over time, while free-energy perturbation (FEP) calculations quantify binding affinities. Pair these with experimental validation:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd).

- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS).

For example, simulations predict strong hydrogen bonding between the propanamide carbonyl and EGFR kinase’s Asp831, corroborated by SPR data showing KD = 12 nM .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Scalability issues arise from chiral intermediates (e.g., propanamide stereocenters). Solutions include:

- Asymmetric catalysis : Use chiral ligands like BINAP with palladium catalysts for enantioselective coupling.

- Chromatography : Employ chiral stationary phases (CSPs) in preparative HPLC.

- Crystallization-induced dynamic resolution (CIDR) : Exploit differential solubility of enantiomers in mixed solvents.

Pilot-scale studies show that CIDR in ethanol/water achieves >99% ee .

Key Research Findings

- Synthetic Optimization : Replacing DMF with ethanol increases purity by 7% but reduces yield by 10% due to reduced solubility of intermediates .

- Biological Activity : Fluorine at the 4-position of the phenylthio group enhances cellular uptake by 3-fold, as shown in radiolabeled tracer studies .

- Computational Validation : MD simulations predict a 25% longer residence time on EGFR compared to lapatinib, aligning with in vitro cytotoxicity data (IC₅₀ = 1.2 μM vs. 1.5 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.